1-[(4-Phenoxyphenyl)methyl]piperazine
Description
1-[(4-Phenoxyphenyl)methyl]piperazine is a substituted piperazine derivative characterized by a benzyl group bearing a phenoxy moiety at the para position of the phenyl ring. Piperazines are well-known for their pharmacological versatility, acting as ligands for serotonin receptors, antihistamines, and intermediates in organic synthesis . The phenoxy substitution in this compound distinguishes it from common derivatives like 1-(4-methoxyphenyl)piperazine (MeOPP) or 1-(3-chlorophenyl)piperazine (mCPP), which feature smaller electron-donating or withdrawing groups .
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-[(4-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H20N2O/c1-2-4-16(5-3-1)20-17-8-6-15(7-9-17)14-19-12-10-18-11-13-19/h1-9,18H,10-14H2 |
InChI Key |
BYIHCIDDENJRJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences:
- 1-(4-Methoxybenzyl)piperazine (): Methoxy group enhances electron density but lacks the aromatic ether linkage.
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) (): A trifluoromethyl group provides strong electron-withdrawing effects, altering receptor binding.
Physical and Chemical Properties
Table 1: Melting Points and Yields of Piperazine Derivatives
- Key Trends: Fluorinated and bulkier substituents correlate with higher melting points, likely due to increased polarity and crystal packing efficiency . The phenoxy group in the target compound may further elevate melting points compared to methoxy or chloro analogs.
Table 2: Pharmacological Effects of Selected Piperazines
- Mechanistic Insights: mCPP and TFMPP inhibit feeding behavior via 5-HT1C receptor activation, requiring 5-HT1B co-expression for full efficacy . The phenoxy group’s oxygen atom may engage in hydrogen bonding or polar interactions with receptor sites, differentiating it from halogenated analogs .
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